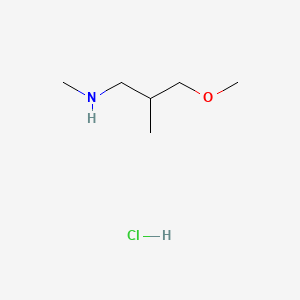
methyl(3S)-5-methyl-3-(methylamino)hexanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride is an organic compound with a molecular formula of C9H20ClNO2. It is a derivative of hexanoic acid and is commonly used in various chemical and pharmaceutical applications. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride typically involves the esterification of 5-methyl-3-(methylamino)hexanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride is often carried out in large-scale reactors with automated control systems to ensure consistent quality and yield. The process involves the use of high-purity starting materials and stringent quality control measures to minimize impurities and ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The ester group can be substituted with other functional groups such as amides or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like ammonia (NH3) or alcohols in the presence of acid or base catalysts are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of amides or alcohols.
Aplicaciones Científicas De Investigación
Methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (3S)-3-amino-5-methylhexanoate hydrochloride
- Methyl (3S)-3-hydroxy-5-methylhexanoate hydrochloride
- Methyl (3S)-3-oxo-5-methylhexanoate hydrochloride
Uniqueness
Methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H20ClNO2 |
|---|---|
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
methyl (3S)-5-methyl-3-(methylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-7(2)5-8(10-3)6-9(11)12-4;/h7-8,10H,5-6H2,1-4H3;1H/t8-;/m0./s1 |
Clave InChI |
CLOCIDYLEKHXJX-QRPNPIFTSA-N |
SMILES isomérico |
CC(C)C[C@@H](CC(=O)OC)NC.Cl |
SMILES canónico |
CC(C)CC(CC(=O)OC)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


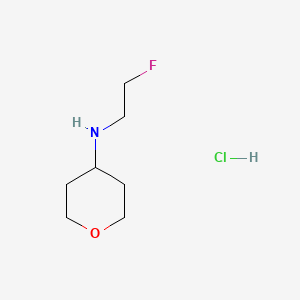
![6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride](/img/structure/B13453250.png)
![4,4-Dimethyl-5-azaspiro[2.4]heptan-6-one](/img/structure/B13453260.png)
![Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13453273.png)
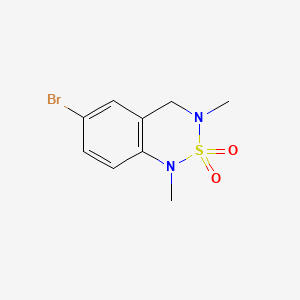
![Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B13453280.png)

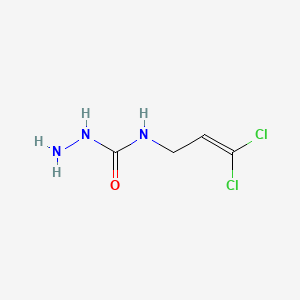
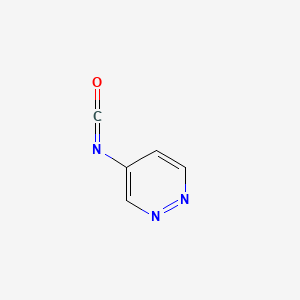

![Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate](/img/structure/B13453307.png)
![Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13453310.png)
